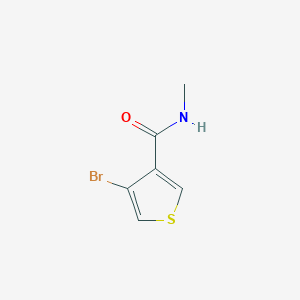

![molecular formula C14H10FN3O2 B2360672 2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 886503-14-6](/img/structure/B2360672.png)

2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

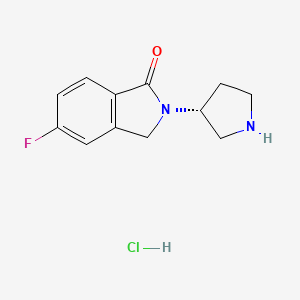

This compound belongs to the class of organic compounds known as phenylpyridines . It is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .

Synthesis Analysis

The synthesis of this compound has been widely studied. For instance, one method involves the condensation of dimethylamine with 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid . Another approach involves the use of β-enaminone derivatives for the synthesis of pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Scientific Research Applications

Antitumor Properties

PP derivatives exhibit promising antitumor potential. Researchers have synthesized and functionalized these compounds to enhance their structural diversity. Notably, the main synthesis route allows versatile modifications at positions 2, 3, 5, 6, and 7 . These modifications contribute to their anticancer activity, making PP a valuable scaffold for drug design.

Photophysical Properties

PP derivatives possess intriguing photophysical properties, making them attractive for material science applications. Their rigid and planar structure, containing both pyrazole and pyrimidine rings, contributes to these properties . Researchers continue to investigate their use in optoelectronic devices and sensors.

Anti-Inflammatory Activity

While not extensively explored, incorporating PP moieties into existing compounds (e.g., ursolic acid derivatives) has unexpectedly improved their anti-inflammatory activity . This suggests that PP-based modifications could enhance the therapeutic effects of other molecules.

Liver Microsomal Stability

Compound 18c, a derivative of PP, demonstrated good liver microsomal stability. Its potent antiproliferative activities against various cancer cell lines make it a promising candidate for further investigation .

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidine derivatives, a family to which this compound belongs, have been widely studied for their significant impact in medicinal chemistry .

Mode of Action

It’s known that the pyrazolo[1,5-a]pyrimidine core is a privileged scaffold for drug discovery due to its great synthetic versatility, which permits structural modifications throughout its periphery . This suggests that the compound may interact with its targets in a variety of ways, leading to different biochemical changes.

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidine derivatives have been noted for their anticancer potential and enzymatic inhibitory activity . This suggests that the compound may affect pathways related to cell proliferation and enzyme function.

Result of Action

Given the noted anticancer potential and enzymatic inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives , it’s plausible that this compound could induce apoptosis or inhibit cell proliferation in cancer cells, or modulate the activity of certain enzymes.

properties

IUPAC Name |

2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O2/c1-8-6-12(14(19)20)18-13(16-8)7-11(17-18)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOOVBNTGDXUMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=NN2C(=C1)C(=O)O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)-2-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B2360591.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2360595.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2360600.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide](/img/structure/B2360605.png)

![3,4-diethoxy-N-(2-(6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzamide](/img/structure/B2360606.png)

![N-((6-nitrobenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2360612.png)